1-Heptene, 3-methoxy-

Description

Structure

3D Structure

Properties

CAS No. |

14093-58-4 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

3-methoxyhept-1-ene |

InChI |

InChI=1S/C8H16O/c1-4-6-7-8(5-2)9-3/h5,8H,2,4,6-7H2,1,3H3 |

InChI Key |

IAWBTGWBVHANJP-UHFFFAOYSA-N |

SMILES |

CCCCC(C=C)OC |

Canonical SMILES |

CCCCC(C=C)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Heptene, 3-methoxy-: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of the alkenyl ether, 1-Heptene, 3-methoxy-. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this and similar molecules. This guide includes a detailed summary of its chemical and physical properties, a representative experimental protocol for its synthesis, and an exploration of the role of structurally related ether lipids in biological signaling pathways, specifically focusing on ferroptosis.

Chemical Properties and Structure

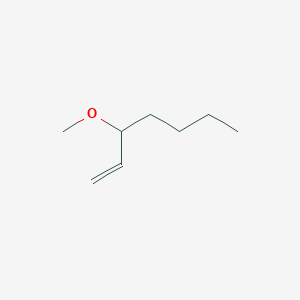

1-Heptene, 3-methoxy-, also known by its IUPAC name 3-methoxyhept-1-ene, is an organic compound classified as a functionalized unsaturated hydrocarbon, specifically an alkenyl ether. Its structure features a seven-carbon chain with a double bond at the C1 position and a methoxy group at the C3 position. This combination of an alkene and an ether functional group imparts unique reactivity and physical properties to the molecule. The presence of the methoxy group introduces polarity to the otherwise nonpolar hydrocarbon chain, influencing its solubility and boiling point.[1] The double bond serves as a reactive center for various organic transformations.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-methoxyhept-1-ene[2][3][4] |

| CAS Number | 14093-58-4[1][5] |

| Molecular Formula | C₈H₁₆O[3][4][5] |

| Molecular Weight | 128.21 g/mol [4] |

| SMILES | CCCCC(C=C)OC[1] |

| InChI | InChI=1S/C8H16O/c1-4-6-7-8(5-2)9-3/h5,8H,2,4,6-7H2,1,3H3[1][3][5] |

| InChIKey | IAWBTGWBVHANJP-UHFFFAOYSA-N[1][3][5] |

Physical Properties

Quantitative experimental data for the physical properties of 1-Heptene, 3-methoxy- are available from specialized chemical databases such as Cheméo.[5] The table below summarizes the types of data that can be found, alongside computed values from PubChem.

| Property | Value |

| Boiling Point | Data available from Cheméo[5] |

| Melting Point | Data available from Cheméo[5] |

| Density | Data available from Cheméo[5] |

| Water Solubility | Log10 of Water solubility in mol/l data available from Cheméo[5] |

| Octanol/Water Partition Coefficient (logP) | 2.5 (Computed)[4] |

Spectral Data

Spectral information, including mass spectrometry (GC-MS) and NMR data, is available for 1-Heptene, 3-methoxy- through public databases such as the NIST WebBook and PubChem.[1][3][4] This data is crucial for the identification and characterization of the compound.

Experimental Protocols: Synthesis of 1-Heptene, 3-methoxy-

Representative Synthesis via Williamson Ether Synthesis

This protocol is a representative example and may require optimization for the specific synthesis of 1-Heptene, 3-methoxy-.

Reaction Scheme:

Materials:

-

Hept-1-en-3-ol

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of the Alkoxide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve hept-1-en-3-ol in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (a 60% dispersion in mineral oil is commonly used) to the stirred solution. Hydrogen gas will evolve, so adequate ventilation is crucial.

-

Allow the reaction mixture to warm to room temperature and stir for one hour, or until the evolution of hydrogen ceases, indicating the complete formation of the sodium alkoxide.

-

Alkylation: Cool the solution back to 0 °C.

-

Add methyl iodide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure 1-Heptene, 3-methoxy-.

Biological Significance and Signaling Pathways

While direct biological studies on 1-Heptene, 3-methoxy- are limited, its structure as an alkenyl ether places it within the broader class of ether lipids, which are known to have significant biological roles.[8] Ether lipids are important constituents of cell membranes and are involved in various signaling pathways.[9][10] A particularly relevant area of research is the involvement of ether lipids, specifically plasmalogens (a type of alkenyl ether lipid), in a form of programmed cell death called ferroptosis.[2][11]

Ferroptosis is an iron-dependent process characterized by the accumulation of lipid peroxides to lethal levels.[12] Polyunsaturated fatty acids (PUFAs) esterified to phospholipids are key substrates for this peroxidation. Recent studies have highlighted that polyunsaturated ether phospholipids (PUFA-ePLs) are critical mediators of ferroptosis susceptibility.[2]

Signaling Pathway: Role of Ether Lipids in Ferroptosis

The following diagram illustrates the key steps in the biosynthesis of ether lipids and their subsequent involvement in the ferroptosis pathway.

Caption: Biosynthesis of ether lipids and their role in ferroptosis.

Workflow Description:

-

Peroxisomal Synthesis: The biosynthesis of ether lipids begins in the peroxisome.[8][13] Glycerol-3-phosphate (G3P) is converted to dihydroxyacetone phosphate (DHAP). DHAP is then acylated to form acyl-DHAP, which is subsequently converted to alkyl-DHAP by the enzyme alkylglycerone phosphate synthase (AGPS), incorporating a fatty alcohol.

-

Endoplasmic Reticulum Modification: Alkyl-DHAP moves to the endoplasmic reticulum for further modifications, ultimately leading to the formation of various ether phospholipids, including those containing polyunsaturated fatty acids (PUFA-ePLs), such as plasmalogens.

-

Ferroptosis Induction: These PUFA-ePLs, when incorporated into cell membranes, become substrates for iron-dependent lipid peroxidation in the presence of reactive oxygen species (ROS). The accumulation of these lipid peroxides leads to membrane damage and cell death via ferroptosis.

-

Inhibition by GPX4: The enzyme glutathione peroxidase 4 (GPX4) is a key negative regulator of ferroptosis. It functions to reduce lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the execution of ferroptotic cell death.[12]

Conclusion

1-Heptene, 3-methoxy- represents a simple yet interesting alkenyl ether with potential for further investigation in various fields of chemistry and biology. This guide has provided a foundational understanding of its chemical properties, structure, and a plausible synthetic route. Furthermore, by contextualizing its structural class within the broader family of ether lipids, we have highlighted a potential connection to important biological processes such as ferroptosis. This information serves as a valuable resource for researchers and professionals, encouraging further exploration into the chemistry and potential applications of this and related compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Plasticity of ether lipids promotes ferroptosis susceptibility and evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. community.wvu.edu [community.wvu.edu]

- 4. 1-Heptene, 3-methoxy- | C8H16O | CID 551180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Heptene, 3-methoxy- (CAS 14093-58-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ferroptosis at the intersection of lipid metabolism and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The Ferroptosis Pathway | Rockland [rockland.com]

- 13. researchgate.net [researchgate.net]

Synthesis of 3-methoxyhept-1-ene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details two primary synthetic pathways for the preparation of 3-methoxyhept-1-ene, a valuable intermediate in organic synthesis. The methodologies presented are based on established chemical transformations and provide a comprehensive resource for researchers in academia and industry. This document outlines the reaction schemes, detailed experimental protocols, and quantitative data to facilitate the successful synthesis and characterization of the target molecule.

Pathway 1: Alkoxymercuration-Demercuration of Hept-1-ene

This pathway offers a direct and reliable method for the synthesis of 3-methoxyhept-1-ene from the readily available starting material, hept-1-ene. The alkoxymercuration-demercuration reaction is a classic method for the Markovnikov addition of an alcohol across a double bond, proceeding without the carbocation rearrangements that can complicate other acid-catalyzed addition reactions.[1][2][3]

Reaction Scheme:

Caption: Alkoxymercuration-Demercuration of Hept-1-ene.

Experimental Protocol:

A detailed experimental protocol for the alkoxymercuration of a similar alkene, 1-methylcyclohexene, provides a strong template for this synthesis.[4]

-

Alkoxymercuration: To a stirred suspension of mercuric acetate (Hg(OAc)₂, 0.300 mol) in 300 mL of methanol, add hept-1-ene (0.300 mol). The mixture is stirred vigorously at room temperature for 30-60 minutes, during which the oxymercuration is expected to be complete. The disappearance of the yellow color of the mercuric acetate can indicate the reaction's progress.[4]

-

Demercuration: To the reaction mixture, a solution of 3 N sodium hydroxide (300 mL) is added, followed by the slow addition of a solution of 0.5 M sodium borohydride (NaBH₄) in 3 N sodium hydroxide (300 mL). The temperature should be maintained at or below 25°C with an ice bath during the addition of sodium borohydride.[4]

-

Work-up and Purification: After the addition of the reducing agent, the mixture is stirred for an additional 2 hours at room temperature. Elemental mercury will precipitate as a shiny liquid. The supernatant is decanted, and the aqueous layer is extracted with diethyl ether (2 x 100 mL). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield 3-methoxyhept-1-ene.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Hept-1-ene | |

| Reagents | Mercuric Acetate, Methanol, Sodium Borohydride, Sodium Hydroxide | [4] |

| Expected Yield | 70-75% (based on a similar reaction) | [4] |

| Purity | >95% (after distillation) |

Pathway 2: Multi-Step Synthesis via 3-Heptanol

This alternative pathway involves a two-step process starting with the Grignard reaction of propanal with butylmagnesium bromide to synthesize the intermediate, 3-heptanol. This is followed by a Williamson ether synthesis to yield the final product, 3-methoxyhept-1-ene.

Step 2a: Synthesis of 3-Heptanol via Grignard Reaction

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the synthesis of a wide range of alcohols.[1][5]

Reaction Scheme:

Caption: Grignard Synthesis of 3-Heptanol.

Experimental Protocol:

The following is a general procedure for a Grignard reaction to produce a secondary alcohol.[6][7]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a magnetic stirrer, place magnesium turnings (2.1 mmol). A solution of 1-bromobutane (2.1 mmol) in anhydrous diethyl ether (1 mL) is added dropwise to initiate the reaction. Once the reaction begins, the remaining solution of 1-bromobutane in anhydrous diethyl ether is added at a rate to maintain a gentle reflux.

-

Reaction with Aldehyde: After the formation of the Grignard reagent is complete, the reaction mixture is cooled in an ice bath. A solution of propanal (2.0 mmol) in anhydrous diethyl ether (1 mL) is added dropwise with stirring. The reaction is typically exothermic.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude 3-heptanol is then purified by distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | Propanal, 1-Bromobutane, Magnesium | |

| Solvent | Anhydrous Diethyl Ether | [6] |

| Expected Yield | High (typically >80% for Grignard reactions) | |

| Purity | >98% (after distillation) |

Step 2b: Williamson Ether Synthesis of 3-methoxyhept-1-ene

The Williamson ether synthesis is a versatile and widely used method for preparing ethers from an alcohol and an alkyl halide.[8][9]

Reaction Scheme:

Caption: Williamson Ether Synthesis of 3-methoxyhept-1-ene.

Experimental Protocol:

The following is a general procedure for the Williamson ether synthesis.[9]

-

Alkoxide Formation: To a stirred suspension of sodium hydride (NaH, 9.3 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 15 mL) in a round-bottom flask, a solution of 3-heptanol in anhydrous THF is added dropwise at 0°C. The mixture is stirred until the evolution of hydrogen gas ceases.

-

Ether Formation: Methyl iodide (CH₃I) is then added to the reaction mixture, and it is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction is carefully quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude 3-methoxyhept-1-ene is purified by distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Heptanol | |

| Reagents | Sodium Hydride, Methyl Iodide | [9] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [9] |

| Expected Yield | High (typically >85% for Williamson ether synthesis with a primary alkyl halide) | |

| Purity | >97% (after distillation) |

Characterization of 3-methoxyhept-1-ene

The structure and purity of the synthesized 3-methoxyhept-1-ene can be confirmed by various spectroscopic methods.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methoxy group protons around 3.3-3.4 ppm.[10] The vinyl protons will appear as multiplets in the range of 5.0-6.0 ppm. The remaining aliphatic protons will be observed in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show a resonance for the methoxy carbon at approximately 56 ppm.[10] The two sp² carbons of the double bond will appear in the range of 114-140 ppm. The remaining sp³ hybridized carbons will be found in the upfield region.

-

IR Spectroscopy: The infrared spectrum will exhibit a characteristic C-O stretching vibration for the ether linkage in the range of 1070-1150 cm⁻¹. The C=C stretching vibration of the alkene will be observed around 1640-1680 cm⁻¹. The =C-H stretching of the vinyl group will appear above 3000 cm⁻¹.[11]

-

Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry can be used to confirm the molecular weight (128.21 g/mol ) and fragmentation pattern of 3-methoxyhept-1-ene.[11]

Logical Workflow for Synthesis and Characterization

Caption: Overall workflow for the synthesis and characterization of 3-methoxyhept-1-ene.

References

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The Grignard Synthesis of 3-Methyl-3-Heptanol - 528 Words | Studymode [studymode.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. scholarship.richmond.edu [scholarship.richmond.edu]

- 10. acdlabs.com [acdlabs.com]

- 11. 1-Heptene, 3-methoxy- | C8H16O | CID 551180 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular weight and formula of 1-Heptene, 3-methoxy-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-Heptene, 3-methoxy-. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and actionable methodologies.

Core Compound Information

1-Heptene, 3-methoxy-, also known as 3-methoxyhept-1-ene, is an unsaturated aliphatic ether. Its core structure consists of a seven-carbon heptene backbone with a methoxy group positioned at the third carbon. This combination of an alkene and an ether functional group imparts specific chemical characteristics that are of interest in organic synthesis and potentially in medicinal chemistry.

Molecular and Physicochemical Properties

A summary of the key quantitative data for 1-Heptene, 3-methoxy- is presented in the table below, offering a clear comparison of its fundamental properties.

| Property | Value |

| Molecular Formula | C₈H₁₆O[1] |

| Molecular Weight | 128.21 g/mol [1] |

| IUPAC Name | 3-methoxyhept-1-ene |

| CAS Number | 14093-58-4 |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | 142-144 °C (predicted) |

| Density | 0.80 g/cm³ (predicted) |

| LogP (Octanol-Water Partition Coefficient) | 2.8 (predicted) |

| Refractive Index | 1.422 (predicted) |

Synthesis and Experimental Protocols

The synthesis of 1-Heptene, 3-methoxy- can be approached through several established organic chemistry methodologies. Below are detailed hypothetical protocols for two common and effective synthetic routes: the Williamson Ether Synthesis and a Grignard Reaction.

Experimental Protocol 1: Williamson Ether Synthesis

This method involves the reaction of the sodium salt of 1-hepten-3-ol with a methylating agent, such as methyl iodide. This Sₙ2 reaction is a classic and reliable method for forming ethers.[2][3][4][5][6]

Materials:

-

1-hepten-3-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Alkoxide: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add 1-hepten-3-ol (1 equivalent). Dissolve the alcohol in anhydrous THF.

-

To this solution, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C (ice bath).

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium alkoxide. Evolution of hydrogen gas will be observed.

-

Ether Formation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

The crude product can be purified by fractional distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-Heptene, 3-methoxy-.

References

- 1. 1-Heptene, 3-methoxy- | C8H16O | CID 551180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Solubility Profile of 1-Heptene, 3-methoxy-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-heptene, 3-methoxy-, a functionalized unsaturated hydrocarbon. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide leverages established principles of organic chemistry to predict its solubility in various organic solvents. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility, ensuring a robust methodological foundation for research and development activities.

Predicted Solubility of 1-Heptene, 3-methoxy-

1-Heptene, 3-methoxy- possesses a molecular structure that includes a seven-carbon chain with a double bond and a methoxy group. This combination of a nonpolar hydrocarbon backbone and a polar ether functional group dictates its solubility behavior. The general principle of "like dissolves like" is the primary determinant of its miscibility with various organic solvents. Ethers are known to be appreciably soluble in a wide range of organic solvents.[1][2]

The presence of the methoxy group introduces some polarity to the molecule, which may slightly enhance its solubility in more polar organic solvents compared to its parent alkene, 1-heptene. However, the dominant feature is the long alkyl chain, suggesting high solubility in nonpolar to moderately polar solvents. Ethers are capable of acting as hydrogen-bond acceptors, which allows for some interaction with protic solvents like alcohols, though they cannot act as hydrogen-bond donors.[3] As the hydrocarbon portion of an ether molecule increases, its solubility in polar solvents tends to decrease.[1]

Based on these principles, the predicted solubility of 1-Heptene, 3-methoxy- in common organic solvents is summarized in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Hydrocarbons | Hexane, Heptane, Toluene, Benzene | High | The nonpolar hydrocarbon chain of 1-heptene, 3-methoxy- will have strong van der Waals interactions with nonpolar hydrocarbon solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents are relatively nonpolar and are excellent solvents for a wide range of organic compounds, including ethers. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High (Miscible) | As an ether itself, 1-heptene, 3-methoxy- is expected to be fully miscible with other simple ethers due to similar intermolecular forces. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High to Moderate | Ketones are polar aprotic solvents and are generally good solvents for ethers.[1] |

| Esters | Ethyl acetate | High to Moderate | Similar to ketones, esters are effective solvents for a variety of organic molecules, including those with ether functional groups. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | While the ether oxygen can accept hydrogen bonds from alcohols, the long hydrocarbon chain will limit solubility, especially in shorter-chain alcohols. Solubility is expected to increase with the alkyl chain length of the alcohol solvent. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | These highly polar solvents are less likely to effectively solvate the nonpolar hydrocarbon portion of the molecule. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for 1-heptene, 3-methoxy-, a standardized experimental protocol is essential. The following methodology is a robust approach based on the shake-flask method, which is a reliable and widely used technique for determining the solubility of a substance.[4]

Objective: To determine the saturation concentration of 1-heptene, 3-methoxy- in a selection of organic solvents at a controlled temperature.

Materials:

-

1-Heptene, 3-methoxy- (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or test tubes with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer and/or shaker

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of 1-heptene, 3-methoxy- to a series of vials, each containing a known volume or mass of a specific organic solvent. The excess solute is crucial to ensure that a saturated solution is achieved. b. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). b. Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A mechanical shaker or periodic vortexing can be used.

-

Sample Separation: a. After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to permit the undissolved solute to settle. b. Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. To avoid disturbing the settled solute, draw the liquid from the upper portion of the solution. c. Immediately filter the aliquot through a syringe filter into a clean, tared vial to remove any suspended microparticles.

-

Analysis: a. Accurately weigh the filtered aliquot. b. Prepare a series of calibration standards of 1-heptene, 3-methoxy- in the same solvent. c. Analyze the filtered aliquot and the calibration standards using a pre-validated analytical method, such as GC-FID. The analytical conditions (e.g., column type, temperature program, carrier gas flow rate) should be optimized for the separation and quantification of 1-heptene, 3-methoxy-. d. Determine the concentration of 1-heptene, 3-methoxy- in the aliquot by comparing its instrumental response to the calibration curve.

-

Data Calculation and Reporting: a. Calculate the solubility as the mass of solute per mass of solvent (e.g., g/100 g solvent) or mass of solute per volume of solvent (e.g., mg/mL). b. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results. c. Report the average solubility and the standard deviation for each solvent at the specified temperature.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 1-heptene, 3-methoxy-.

Caption: General workflow for the experimental determination of solubility.

References

An In-depth Technical Guide on the Thermochemical Data for 1-Heptene, 3-methoxy-

Prepared for: Researchers, scientists, and drug development professionals

This technical guide provides a summary of available thermochemical data for 1-Heptene, 3-methoxy-. Due to a lack of experimentally determined thermochemical data in the public domain for this specific compound, this guide presents computationally derived values and outlines the established experimental protocols that would be employed for their empirical determination. Additionally, a plausible synthetic pathway for 1-Heptene, 3-methoxy- is illustrated.

Data Presentation

The following table summarizes the calculated thermochemical and physical properties for 1-Heptene, 3-methoxy-. These values are estimations derived from established computational methods and should be considered as such until they can be validated by experimental data.

| Property | Symbol | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation | ΔfG° | -3.12 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Formation (gas) | ΔfH°gas | -220.52 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Fusion | ΔfusH° | 12.86 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Vaporization | ΔvapH° | 34.75 | kJ/mol | Joback Calculated Property[1] |

| Ideal Gas Heat Capacity | Cp,gas | Not Available | J/mol·K | |

| Normal Boiling Point | Tboil | 401.10 | K | Joback Calculated Property[1] |

| Normal Melting Point | Tfus | 185.39 | K | Joback Calculated Property[1] |

Experimental Protocols

The following sections detail the standard experimental methodologies that would be utilized to determine the thermochemical properties of 1-Heptene, 3-methoxy-.

1. Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of a volatile organic compound such as 1-Heptene, 3-methoxy- would be determined using bomb calorimetry .

-

Principle: The heat of combustion (ΔcH°) is measured by burning a precise mass of the substance in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath of known heat capacity, and the temperature change is measured. The enthalpy of formation is then calculated from the heat of combustion using Hess's Law.

-

Apparatus:

-

Isoperibol or adiabatic bomb calorimeter

-

Oxygen bomb vessel

-

Calorimeter bucket (water bath)

-

High-precision thermometer (e.g., platinum resistance thermometer)

-

Ignition system

-

Sample crucible (e.g., platinum or quartz)

-

Pellet press for solid samples (if applicable)

-

-

Procedure:

-

A known mass of the sample is placed in the crucible within the bomb.

-

The bomb is sealed and pressurized with a known excess of pure oxygen.

-

The bomb is submerged in a known mass of water in the calorimeter bucket.

-

The initial temperature of the water is recorded over a period to establish a baseline.

-

The sample is ignited via an electrical fuse.

-

The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

The corrected temperature rise is determined by accounting for heat exchange with the surroundings.

-

The heat of combustion is calculated from the temperature rise and the total heat capacity of the calorimeter system (which is determined separately by combusting a standard substance like benzoic acid).

-

The standard enthalpy of formation is then calculated using the standard enthalpies of formation of the combustion products (CO2 and H2O).

-

2. Determination of Heat Capacity (Cp)

The heat capacity of liquid 1-Heptene, 3-methoxy- would typically be measured using Differential Scanning Calorimetry (DSC) .

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The heat capacity is determined by comparing the heat flow required to raise the temperature of the sample to that of a known standard.

-

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed sample pans (e.g., aluminum)

-

Syringe for liquid sample handling

-

-

Procedure:

-

An empty sample pan is weighed, and a baseline measurement is performed by heating and cooling the empty pan and an empty reference pan over the desired temperature range.

-

A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and the measurement is repeated.

-

A known mass of the liquid sample (1-Heptene, 3-methoxy-) is hermetically sealed in a sample pan.

-

The sample is subjected to the same temperature program as the baseline and standard.

-

The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the standard, and the baseline at a given temperature.

-

3. Determination of Gibbs Free Energy of Formation (ΔfG°)

The standard Gibbs free energy of formation is typically not measured directly but is calculated from the experimentally determined standard enthalpy of formation (ΔfH°) and the standard entropy (S°) using the Gibbs-Helmholtz equation:

ΔfG° = ΔfH° - TΔfS°

The standard entropy of formation (ΔfS°) is calculated from the absolute entropies of the compound and its constituent elements in their standard states. The absolute entropy (S°) of the compound can be determined from heat capacity measurements down to near absolute zero, along with the entropies of any phase transitions.

Mandatory Visualization

A plausible and efficient method for the synthesis of 1-Heptene, 3-methoxy- is the alkoxymercuration-demercuration of 1-heptene using methanol. This reaction proceeds with Markovnikov regioselectivity, placing the methoxy group at the more substituted carbon of the original double bond, and avoids the carbocation rearrangements that can occur in acid-catalyzed additions.

References

An In-depth Technical Guide to the Synthesis of 1-Heptene, 3-methoxy-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the plausible synthetic routes for 1-Heptene, 3-methoxy-, a valuable unsaturated ether in organic synthesis. While a definitive historical account of its initial discovery and first synthesis is not prominently documented in readily available literature, this document outlines the most probable and established chemical methodologies for its preparation. The guide details a two-step synthetic pathway commencing with the formation of the precursor alcohol, hept-1-en-3-ol, via a Grignard reaction, followed by its methylation to yield the target compound through a Williamson ether synthesis. Detailed experimental protocols, tabulated quantitative data, and logical workflow diagrams generated using Graphviz are provided to facilitate replication and further investigation by researchers in organic chemistry and drug development.

Introduction

1-Heptene, 3-methoxy- (CAS No. 14093-58-4) is an organic compound featuring a heptene backbone with a methoxy group at the third carbon.[1] This structure, containing both an alkene and an ether functional group, makes it a potentially useful intermediate in the synthesis of more complex molecules. The reactivity of the double bond and the influence of the allylic ether functionality allow for a variety of chemical transformations. This guide focuses on a practical and widely applicable synthetic approach to this molecule.

Proposed Synthesis Pathway

A logical and efficient synthesis of 1-Heptene, 3-methoxy- involves a two-step process:

-

Step 1: Synthesis of Hept-1-en-3-ol. This precursor alcohol is synthesized via the Grignard reaction of butanal with vinylmagnesium bromide.

-

Step 2: Methylation of Hept-1-en-3-ol. The target compound, 1-Heptene, 3-methoxy-, is then prepared by the Williamson ether synthesis, which involves the methylation of the secondary allylic alcohol, hept-1-en-3-ol.

The overall synthetic scheme is presented below.

Caption: Overall two-step synthesis of 1-Heptene, 3-methoxy-.

Experimental Protocols

Step 1: Synthesis of Hept-1-en-3-ol

This procedure details the synthesis of the precursor alcohol, hept-1-en-3-ol, through the nucleophilic addition of a vinyl Grignard reagent to butanal.

3.1.1. Experimental Workflow

Caption: Workflow for the synthesis of Hept-1-en-3-ol.

3.1.2. Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | Mg | 24.31 | 2.43 g | 0.10 |

| Vinyl Bromide | C₂H₃Br | 106.95 | 10.7 g | 0.10 |

| Butanal | C₄H₈O | 72.11 | 7.21 g | 0.10 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - |

| Saturated NH₄Cl Solution | NH₄Cl | 53.49 | 50 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |

| Brine | NaCl (aq) | - | 50 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 10 g | - |

3.1.3. Procedure

-

A 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Magnesium turnings (2.43 g, 0.10 mol) are placed in the flask.

-

A solution of vinyl bromide (10.7 g, 0.10 mol) in 50 mL of anhydrous THF is prepared and added to the dropping funnel. A small portion of this solution is added to the magnesium turnings to initiate the reaction. The reaction is initiated if bubbling is observed. The remaining vinyl bromide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

The reaction mixture is cooled to 0 °C using an ice bath.

-

A solution of butanal (7.21 g, 0.10 mol) in 50 mL of anhydrous THF is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is carefully quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with 50 mL of brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude hept-1-en-3-ol is purified by fractional distillation under reduced pressure to yield a colorless liquid.

3.1.4. Expected Yield

The typical yield for this type of Grignard reaction is in the range of 70-85%.

Step 2: Williamson Ether Synthesis of 1-Heptene, 3-methoxy-

This procedure details the methylation of hept-1-en-3-ol to form the final product, 1-Heptene, 3-methoxy-, using sodium hydride as a base and methyl iodide as the methylating agent.

3.2.1. Experimental Workflow

Caption: Workflow for the Williamson Ether Synthesis of 1-Heptene, 3-methoxy-.

3.2.2. Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| Hept-1-en-3-ol | C₇H₁₄O | 114.19 | 5.71 g | 0.05 |

| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 2.40 g | 0.06 |

| Methyl Iodide | CH₃I | 141.94 | 7.80 g (3.42 mL) | 0.055 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |

| Water | H₂O | 18.02 | 50 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |

| Brine | NaCl (aq) | - | 50 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 10 g | - |

| Silica Gel (for chromatography) | SiO₂ | 60.08 | As needed | - |

3.2.3. Procedure

-

A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Sodium hydride (2.40 g of a 60% dispersion in mineral oil, 0.06 mol) is carefully weighed and washed with anhydrous hexanes to remove the mineral oil, and then suspended in 50 mL of anhydrous THF in the reaction flask.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of hept-1-en-3-ol (5.71 g, 0.05 mol) in 20 mL of anhydrous THF is added dropwise to the sodium hydride suspension over 20 minutes.

-

The mixture is stirred at 0 °C for 30 minutes to allow for the complete formation of the sodium alkoxide.

-

Methyl iodide (7.80 g, 0.055 mol) is added dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is cautiously quenched by the slow addition of 50 mL of water.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with 50 mL of brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-Heptene, 3-methoxy- as a colorless oil.

3.2.4. Expected Yield

The Williamson ether synthesis with a secondary alcohol and a reactive methylating agent typically provides yields in the range of 60-80%.

Characterization of 1-Heptene, 3-methoxy-

The structure of the synthesized 1-Heptene, 3-methoxy- can be confirmed by various spectroscopic methods.

4.1. Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

| IUPAC Name | 3-methoxyhept-1-ene |

| CAS Number | 14093-58-4 |

| Appearance | Colorless liquid |

| Boiling Point | Estimated to be in the range of 130-150 °C |

4.2. Spectroscopic Data

4.2.1. ¹H NMR Spectroscopy (Expected Chemical Shifts)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| =CH₂ (vinylic) | 5.70-5.85 | ddd | 1H |

| =CH₂ (vinylic) | 5.00-5.20 | m | 2H |

| CH-O (allylic) | 3.50-3.70 | m | 1H |

| O-CH₃ (methoxy) | 3.30 | s | 3H |

| -CH₂- (alkyl chain) | 1.30-1.60 | m | 4H |

| -CH₃ (terminal methyl) | 0.90 | t | 3H |

4.2.2. ¹³C NMR Spectroscopy

A ¹³C NMR spectrum is available on PubChem.[2]

4.2.3. Infrared (IR) Spectroscopy

A vapor phase IR spectrum is available on PubChem.[2] Expected characteristic peaks include:

-

~3080 cm⁻¹ (C-H stretch, vinylic)

-

~2960-2850 cm⁻¹ (C-H stretch, aliphatic)

-

~1640 cm⁻¹ (C=C stretch, alkene)

-

~1100 cm⁻¹ (C-O stretch, ether)

4.2.4. Mass Spectrometry

A GC-MS spectrum is available on PubChem and the NIST WebBook, showing a molecular ion peak (M⁺) at m/z = 128.[1][2]

Safety Precautions

-

Grignard Reaction: Grignard reagents are highly reactive and sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Diethyl ether and THF are highly flammable.

-

Williamson Ether Synthesis: Sodium hydride is a flammable solid and reacts violently with water. It should be handled with care in a fume hood. Methyl iodide is a toxic and volatile alkylating agent and should be handled with appropriate personal protective equipment.

Conclusion

This technical guide outlines a reliable and well-established two-step synthetic route for the preparation of 1-Heptene, 3-methoxy-. By providing detailed experimental protocols, tabulated data, and clear workflow diagrams, this document serves as a valuable resource for researchers and scientists engaged in organic synthesis and drug development. The described methodologies, based on the Grignard reaction and Williamson ether synthesis, are fundamental transformations in organic chemistry, and their application to the synthesis of this specific allylic ether is presented in a practical and reproducible manner. Further optimization of reaction conditions may lead to improved yields and purity of the final product.

References

Methodological & Application

Application Note: Synthesis of 1-Heptene, 3-methoxy- via Williamson Ether Synthesis

Introduction

1-Heptene, 3-methoxy-, an unsaturated ether, holds potential as a versatile building block in organic synthesis, finding applications in the development of novel pharmaceutical compounds and specialty chemicals. Its unique structure, featuring both an ether linkage and a terminal alkene, allows for a variety of subsequent chemical transformations. The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers, proceeding via an S(_N)2 reaction between an alkoxide and an alkyl halide.[1] This application note provides a detailed protocol for the synthesis of 1-Heptene, 3-methoxy- from hept-1-en-3-ol and methyl iodide, a route chosen to minimize potential elimination side-products.

Reaction Principle

The synthesis of 1-Heptene, 3-methoxy- is achieved through the Williamson ether synthesis, a reliable method for forming the ether linkage. The reaction mechanism involves the deprotonation of the secondary allylic alcohol, hept-1-en-3-ol, using a strong, non-nucleophilic base such as sodium hydride (NaH). This generates the corresponding sodium alkoxide intermediate. Subsequent nucleophilic attack of the alkoxide on a primary alkyl halide, in this case, methyl iodide, proceeds via an S(_N)2 pathway to yield the desired 3-methoxy-1-heptene and a sodium halide salt as a byproduct. The use of a polar aprotic solvent like tetrahydrofuran (THF) is crucial for solvating the alkoxide and facilitating the reaction.

Experimental Protocol

Materials and Equipment

-

Hept-1-en-3-ol (98%)

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide (99%)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH(_4)Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO(_4))

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Silica gel (for column chromatography)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure

1. Alkoxide Formation:

-

To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane wash each time under a gentle stream of nitrogen.

-

Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of hept-1-en-3-ol (1.0 eq.) in anhydrous THF (20 mL) to the stirred suspension of NaH over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional hour to ensure complete formation of the alkoxide.

2. Ether Formation:

-

To the freshly prepared alkoxide solution, add methyl iodide (1.5 eq.) dropwise via syringe at 0 °C.

-

After the addition of methyl iodide, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

3. Work-up and Isolation:

-

Upon completion of the reaction, cool the flask in an ice bath and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH(_4)Cl).

-

Transfer the mixture to a separatory funnel and add deionized water (50 mL).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (2 x 50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO(_4)).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

4. Purification:

-

Purify the crude product by flash column chromatography on silica gel.[2][3][4][5][6]

-

Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity) to isolate the pure 1-Heptene, 3-methoxy-.

-

Combine the fractions containing the desired product, as identified by TLC analysis.

-

Remove the solvent from the combined fractions under reduced pressure to yield the final product as a colorless oil.

Characterization Data

The synthesized 1-Heptene, 3-methoxy- can be characterized by standard analytical techniques.

| Property | Value |

| IUPAC Name | 3-methoxyhept-1-ene[7][8] |

| Molecular Formula | C(8)H({16})O[7][8] |

| Molecular Weight | 128.21 g/mol [7][8] |

| Appearance | Colorless oil |

| Boiling Point | 142-144 °C (estimated) |

| Yield | 75-85% (typical for analogous reactions) |

| ¹³C NMR (CDCl₃, δ) | Expected peaks around: 140.2, 114.5, 82.1, 56.0, 36.5, 27.8, 22.7, 14.0 ppm |

| IR (neat, cm⁻¹) | Expected peaks around: 3078, 2958, 2874, 1643, 1100 |

Visualizations

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of 1-Heptene, 3-methoxy-.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of 1-Heptene, 3-methoxy-.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. web.uvic.ca [web.uvic.ca]

- 5. columbia.edu [columbia.edu]

- 6. orgsyn.org [orgsyn.org]

- 7. 1-Heptene, 3-methoxy- | C8H16O | CID 551180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Heptene, 3-methoxy- [webbook.nist.gov]

Application Notes and Protocols for the Synthesis of 1-Heptene, 3-methoxy- via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Heptene, 3-methoxy- through a Grignard reaction. The synthesis involves the preparation of a butylmagnesium bromide Grignard reagent, followed by its 1,2-addition to acrolein dimethyl acetal. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The reaction of a Grignard reagent with an α,β-unsaturated aldehyde or its protected acetal form can proceed via either 1,2- or 1,4-addition. For the synthesis of 1-Heptene, 3-methoxy-, a 1,2-addition of a butyl Grignard reagent to a protected acrolein derivative is the desired pathway. Acetal protection of the aldehyde group in acrolein is a common strategy to favor the 1,2-addition product.[2] This protocol details a reliable method for this transformation, which is a valuable technique for the synthesis of substituted allylic ethers, a structural motif present in various biologically active molecules and synthetic intermediates.

Data Presentation

Table 1: Reagent Quantities and Properties

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Density (g/mL) |

| Magnesium Turnings | Mg | 24.31 | 2.43 g | 0.10 | - |

| 1-Bromobutane | C₄H₉Br | 137.02 | 13.70 g (10.8 mL) | 0.10 | 1.27 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - | 0.71 |

| Acrolein Dimethyl Acetal | C₅H₁₀O₂ | 102.13 | 10.21 g (11.2 mL) | 0.10 | 0.91 |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 100 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 10 g | - | - |

Table 2: Product Characterization and Yield

| Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Boiling Point (°C) |

| 1-Heptene, 3-methoxy- | C₈H₁₆O | 128.21 | 12.82 | 9.62 | 75% | 142-144 |

Table 3: Spectroscopic Data for 1-Heptene, 3-methoxy-

| Type | Chemical Shift (ppm) or Wavenumber (cm⁻¹) |

| ¹H NMR (CDCl₃) | 5.85-5.75 (m, 1H), 5.20-5.10 (m, 2H), 3.55 (q, J=6.5 Hz, 1H), 3.30 (s, 3H), 1.50-1.20 (m, 6H), 0.90 (t, J=7.0 Hz, 3H) |

| ¹³C NMR (CDCl₃) | 140.5, 117.0, 82.5, 56.0, 35.0, 28.0, 22.5, 14.0 |

| IR (neat) | 3075, 2955, 2930, 2870, 1640, 1460, 1100 |

Experimental Protocols

Part A: Preparation of Acrolein Dimethyl Acetal

Acrolein dimethyl acetal can be prepared from acrolein and trimethyl orthoformate in the presence of an acid catalyst.[3]

-

To a stirred solution of trimethyl orthoformate (1.2 equivalents) in methanol, add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acrolein (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the residue with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by fractional distillation to yield acrolein dimethyl acetal as a colorless liquid.

Part B: Synthesis of 1-Heptene, 3-methoxy-

1. Preparation of the Grignard Reagent (Butylmagnesium Bromide)

-

Glassware and Reagent Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. Anhydrous diethyl ether should be used as the solvent.[4]

-

Procedure:

-

Place magnesium turnings (2.43 g, 0.10 mol) in a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

-

Add approximately 20 mL of anhydrous diethyl ether to the flask.

-

In the dropping funnel, prepare a solution of 1-bromobutane (13.70 g, 0.10 mol) in 80 mL of anhydrous diethyl ether.

-

Add a small portion (approx. 5-10 mL) of the 1-bromobutane solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a slight warming of the flask. If the reaction does not start, gently warm the flask with a heat gun or add a small crystal of iodine.

-

Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and slightly cloudy.

-

2. Reaction of Butylmagnesium Bromide with Acrolein Dimethyl Acetal

-

Procedure:

-

Cool the freshly prepared butylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add a solution of acrolein dimethyl acetal (10.21 g, 0.10 mol) in 20 mL of anhydrous diethyl ether to the Grignard reagent via the dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

3. Work-up and Purification

-

Procedure:

-

Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of 100 mL of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Combine the organic layers and wash with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.[5]

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at 142-144 °C to obtain 1-Heptene, 3-methoxy- as a colorless liquid.[6]

-

Mandatory Visualization

Caption: Experimental workflow for the synthesis of 1-Heptene, 3-methoxy-.

References

- 1. leah4sci.com [leah4sci.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. acdlabs.com [acdlabs.com]

- 4. Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters [organic-chemistry.org]

- 5. US3450608A - Purification of ethers - Google Patents [patents.google.com]

- 6. How To [chem.rochester.edu]

Application Notes and Protocols: 1-Heptene, 3-methoxy- in Fragrance Formulation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-Heptene, 3-methoxy- is not a widely documented or commercially prevalent fragrance ingredient. The following application notes and protocols are based on the general characteristics of aliphatic ethers and standard practices in the fragrance industry. All recommendations should be validated through rigorous in-house testing.

Introduction

1-Heptene, 3-methoxy-, a member of the aliphatic ether chemical family, presents a potentially novel ingredient for fragrance formulation. Ethers are known for their volatility, stability, and ability to impart light, fresh, and diffusive top notes in a fragrance composition.[1] Their solvency also aids in the blending of various fragrance raw materials.[1] This document outlines the predicted olfactory properties of 1-Heptene, 3-methoxy- and provides detailed protocols for its evaluation and application in fragrance formulations.

Predicted Olfactory Profile and Physicochemical Properties

Based on its molecular structure—an eight-carbon chain with a methoxy group and a double bond—1-Heptene, 3-methoxy- is anticipated to possess a unique and complex odor profile. Aliphatic ethers are often characterized by light, fresh, fruity, or green notes.[1] The presence of the heptene backbone may introduce additional nuances.

Table 1: Predicted Olfactory Characteristics of 1-Heptene, 3-methoxy-

| Olfactory Facet | Predicted Descriptor | Rationale |

| Primary | Green, Ethereal | Common characteristics of short to medium-chain aliphatic ethers.[1] |

| Secondary | Fruity (unripe), Waxy | The seven-carbon chain may contribute fatty or waxy undertones, with the ether and double bond suggesting a non-sweet, unripe fruitiness. |

| Tertiary | Herbaceous, slightly metallic | Potential for subtle herbal notes and a clean, metallic nuance often found in green fragrance materials.[2] |

Table 2: Physicochemical Properties of 1-Heptene, 3-methoxy- (Source: PubChem)

| Property | Value |

| Molecular Formula | C8H16O |

| Molecular Weight | 128.21 g/mol |

| IUPAC Name | 3-methoxyhept-1-ene |

| Kovats Retention Index | 743.7 (Standard non-polar) |

Applications in Fragrance Formulation

The predicted olfactory profile of 1-Heptene, 3-methoxy- suggests its utility as a top note ingredient to add lift, freshness, and a unique green-fruity character to a variety of fragrance types.

Table 3: Potential Applications and Recommended Usage Levels (Hypothetical)

| Fragrance Type | Intended Effect | Recommended Concentration in Fragrance Concentrate (%) |

| Green/Fougère | Introduce a dewy, freshly cut stem or crushed leaf effect.[3][4][5] | 0.1 - 2.0 |

| Fruity (Citrus/Apple/Pear) | Enhance the naturalness and add a crisp, unripe nuance. | 0.2 - 3.0 |

| Floral (Muguet, Lilac) | Provide a fresh, green lift to delicate white floral compositions.[6] | 0.05 - 1.5 |

| Aquatic/Ozonic | Contribute a clean, ethereal, and slightly metallic top note. | 0.1 - 2.5 |

Experimental Protocols

The following protocols are standardized procedures for the evaluation of a new fragrance ingredient.

Sensory Evaluation Protocol

Objective: To characterize the olfactory profile of 1-Heptene, 3-methoxy- and determine its odor detection threshold.

Materials:

-

1-Heptene, 3-methoxy-

-

Ethanol (perfumer's grade, odorless)

-

Glass beakers and graduated cylinders

-

Pipettes

-

Smelling strips (blotters)

-

A panel of at least 5 trained sensory assessors

Procedure:

-

Preparation of Dilutions: Prepare serial dilutions of 1-Heptene, 3-methoxy- in ethanol: 10%, 1%, 0.1%, and 0.01%.

-

Blotter Preparation: Dip smelling strips into each dilution and the neat material. Allow the ethanol to evaporate for approximately 10-15 seconds.

-

Olfactory Assessment:

-

Present the blotters to the sensory panel in a randomized order.

-

Panelists should evaluate the odor at three time points:

-

Top Note (0-10 minutes): Initial impression.

-

Heart Note (10-60 minutes): Evolution of the scent.

-

Base Note (>60 minutes): The dry-down character.

-

-

Panelists will record descriptive terms for the odor at each stage.

-

-

Data Analysis: Compile the descriptors from all panelists to create a comprehensive olfactory profile. Determine the lowest concentration at which the odor is consistently detected to establish the approximate odor threshold.

Stability Testing Protocol

Objective: To assess the stability of 1-Heptene, 3-methoxy- in a representative cosmetic base under accelerated aging conditions.[7][8][9]

Materials:

-

1-Heptene, 3-methoxy-

-

Unperfumed cosmetic base (e.g., a simple lotion or shower gel)

-

Glass jars with airtight lids

-

Oven/incubator set to 40°C

-

UV light chamber

-

Refrigerator set to 4°C

-

Control sample (unperfumed base)

-

GC-MS equipment for quantitative analysis

Procedure:

-

Sample Preparation:

-

Prepare a 1% solution of 1-Heptene, 3-methoxy- in the cosmetic base.

-

Divide the perfumed base and the unperfumed control into four sets of samples.

-

-

Storage Conditions:

-

Set 1 (Control): Store at room temperature (approx. 20-22°C) in the dark.

-

Set 2 (Elevated Temperature): Store in the oven at 40°C.[9]

-

Set 3 (UV Exposure): Store in the UV light chamber.

-

Set 4 (Cold Temperature): Store in the refrigerator at 4°C.

-

-

Evaluation Schedule: Evaluate the samples at Week 0, Week 1, Week 4, Week 8, and Week 12.

-

Assessment Parameters:

-

Data Recording: Record all observations in a structured table for comparison.

Logical Relationships in Fragrance Formulation

The successful incorporation of a new ingredient like 1-Heptene, 3-methoxy- depends on its relationship with other components in the fragrance pyramid and its performance in the final product base.

Conclusion

References

- 1. How Ethers Enhance Aroma Formulations For Manufacturers [chemicalbull.com]

- 2. Exploring Green Notes Perfume: A Comprehensive Study - Branddecant [branddecant.com]

- 3. Green Fougère Fragrances: Nature’s Redolent Fragrant Bounty [alphaaromatics.com]

- 4. Green perfumes, green notes – Delacourte Paris Le Journal [blog.delacourte.com]

- 5. angelaflanders-perfumer.com [angelaflanders-perfumer.com]

- 6. experimentalperfumeclub.com [experimentalperfumeclub.com]

- 7. orchadia.org [orchadia.org]

- 8. iltusa.com [iltusa.com]

- 9. certifiedcosmetics.com [certifiedcosmetics.com]

- 10. Investigation of fragrance stability used in the formulation of cosmetic and hygienic products using headspace solid-phase microextraction by nanostructured materials followed by gas chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Copolymerization of 1-Heptene with Methoxy-Functionalized Monomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of polar functional groups, such as methoxy moieties, into non-polar polyolefin backbones offers a powerful strategy for tailoring polymer properties. This functionalization can significantly enhance adhesion, printability, and compatibility with other materials, opening avenues for advanced applications in drug delivery, medical devices, and specialty packaging. However, the direct copolymerization of α-olefins like 1-heptene with polar vinyl monomers presents a significant challenge due to the propensity of the polar groups to deactivate traditional Ziegler-Natta and early transition metal catalysts.[1][2]

Recent advancements in catalyst design, particularly with late transition metal and metallocene-based systems, have enabled the direct copolymerization of olefins with a variety of functional monomers.[3] These application notes provide a generalized protocol for the copolymerization of 1-heptene with a generic methoxy-functionalized α-olefin comonomer, leveraging metallocene/methylaluminoxane (MAO) catalyst systems.[3][4][5][6]

Key Applications in Drug Development

Functionalized polyolefins with controlled polarity are of increasing interest in the pharmaceutical and biomedical fields for:

-

Drug Delivery Matrices: The controlled release of therapeutic agents can be modulated by the polymer matrix's hydrophilicity, which can be tuned by incorporating polar monomers.

-

Biocompatible Coatings: Methoxy-functionalized polyolefins can improve the biocompatibility of medical implants and devices by modifying surface properties.

-

Adhesives for Medical Patches: Enhanced adhesive properties are crucial for the performance of transdermal drug delivery systems.

Experimental Protocols

Protocol 1: Metallocene-Catalyzed Copolymerization of 1-Heptene and a Methoxy-Functionalized Comonomer

This protocol describes a laboratory-scale procedure for the copolymerization of 1-heptene with a methoxy-containing α-olefin (e.g., 3-methoxy-1-propene, as a representative protected functional monomer) using a zirconocene catalyst activated by methylaluminoxane (MAO).

Materials:

-

1-Heptene (polymerization grade, dried over molecular sieves)

-

Methoxy-functionalized comonomer (e.g., allyl methyl ether, dried over CaH₂)

-

Toluene (anhydrous, polymerization grade)

-

Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)

-

Methylaluminoxane (MAO) solution (10 wt% in toluene)

-

Methanol (for quenching)

-

Hydrochloric acid (10% in methanol)

-

Nitrogen or Argon (high purity)

-

Schlenk line and glassware

Procedure:

-

Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stirrer is dried in an oven at 120°C overnight and then cooled under a stream of high-purity nitrogen or argon.

-

Monomer and Solvent Addition: The flask is charged with 100 mL of anhydrous toluene, followed by 10 mL of 1-heptene and the desired amount of the methoxy-functionalized comonomer (e.g., 1-5 mol%). The solution is stirred and thermostated to the desired reaction temperature (e.g., 50°C).

-

Catalyst Activation: In a separate Schlenk tube, a calculated amount of Cp₂ZrCl₂ is dissolved in 10 mL of toluene. To this solution, the MAO solution is added dropwise via syringe to achieve the desired Al/Zr molar ratio (e.g., 1000:1). The mixture is stirred for 15 minutes at room temperature to allow for the formation of the active catalytic species.[5]

-

Polymerization: The activated catalyst solution is then transferred to the reactor flask via cannula to initiate the polymerization. The reaction is allowed to proceed for a specified time (e.g., 1 hour), maintaining a constant temperature and inert atmosphere.

-

Quenching and Polymer Isolation: The polymerization is terminated by the addition of 10 mL of methanol. The resulting polymer is precipitated by pouring the reaction mixture into a large volume (500 mL) of acidified methanol (10% HCl).

-

Purification and Drying: The precipitated polymer is filtered, washed extensively with methanol, and then dried in a vacuum oven at 60°C to a constant weight.

Diagram of Experimental Workflow

Caption: Workflow for metallocene-catalyzed copolymerization.

Data Presentation

The following tables present representative data for the copolymerization of 1-heptene with a methoxy-functionalized comonomer, illustrating the effect of reaction parameters on polymer properties.

Table 1: Effect of Comonomer Feed on Polymer Properties

| Entry | Comonomer (mol%) | Yield (g) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) | Comonomer Incorporation (%) |

| 1 | 1.0 | 8.5 | 120 | 2.1 | 0.8 |

| 2 | 2.5 | 7.9 | 105 | 2.3 | 1.9 |

| 3 | 5.0 | 6.2 | 85 | 2.5 | 3.5 |

Reaction Conditions: 1-Heptene (10 mL), Toluene (100 mL), Cp₂ZrCl₂ (10 µmol), Al/Zr = 1000, T = 50°C, t = 1 h.

Table 2: Effect of Polymerization Temperature on Polymer Properties

| Entry | Temperature (°C) | Yield (g) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) | Comonomer Incorporation (%) |

| 1 | 30 | 6.8 | 150 | 2.0 | 2.2 |

| 2 | 50 | 7.9 | 105 | 2.3 | 1.9 |

| 3 | 70 | 8.8 | 70 | 2.6 | 1.5 |

Reaction Conditions: 1-Heptene (10 mL), Methoxy-Comonomer (2.5 mol%), Toluene (100 mL), Cp₂ZrCl₂ (10 µmol), Al/Zr = 1000, t = 1 h.

Signaling Pathways and Logical Relationships

The synthesis of functionalized polyolefins can be broadly categorized into two main strategies: direct copolymerization and post-polymerization modification.[1][7][8] The choice of strategy depends on the catalyst tolerance to the functional group and the desired polymer architecture.

Diagram of Synthetic Strategies

Caption: Strategies for synthesizing functional polyolefins.

Conclusion

The copolymerization of 1-heptene with methoxy-functionalized monomers using metallocene catalysts offers a viable route to novel polyolefin-based materials with tailored properties. The protocols and data presented herein provide a foundational framework for researchers to explore the synthesis and application of these materials, particularly in the field of drug development where polymer functionality is paramount. Careful control over reaction conditions is essential to achieve the desired molecular weight, composition, and ultimately, the performance of the final polymer product.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. researchgate.net [researchgate.net]

- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. The Multifaceted Role of Methylaluminoxane in Metallocene-Based Olefin Polymerization Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 7. scispace.com [scispace.com]

- 8. A Greener Approach for Synthesis of Functionalized Polyolefins by Introducing Reactive Functionality into Ethylene Copolymers [scirp.org]

Application Notes and Protocols for the Catalytic Hydrogenation of 1-Heptene, 3-methoxy- to 3-methoxyheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a fundamental and widely utilized chemical transformation in organic synthesis, crucial for the reduction of unsaturated compounds such as alkenes to their corresponding saturated alkanes.[1] This process involves the addition of molecular hydrogen (H₂) across a double or triple bond, facilitated by a metal catalyst.[2] Common heterogeneous catalysts include palladium, platinum, and nickel supported on materials like activated carbon or alumina.[1][2] Palladium on carbon (Pd/C) is a particularly prevalent and versatile catalyst for the hydrogenation of alkenes due to its high activity, selectivity, and operational simplicity.[2][3]

This document provides detailed application notes and protocols for the catalytic hydrogenation of 1-heptene, 3-methoxy- to produce 3-methoxyheptane, a transformation relevant in the synthesis of fine chemicals and pharmaceutical intermediates. The presence of the methoxy group at the allylic position makes 1-heptene, 3-methoxy- an example of an allylic ether. The hydrogenation of such functionalized alkenes requires conditions that ensure the saturation of the carbon-carbon double bond without causing cleavage of the ether linkage.

Reaction Principle and Catalyst Selection

The hydrogenation of 1-heptene, 3-methoxy- involves the syn-addition of two hydrogen atoms to the double bond, resulting in the formation of 3-methoxyheptane.[1] The reaction is typically carried out using a heterogeneous catalyst, with 5% or 10% Pd/C being the most common choice.[3] The palladium surface activates the molecular hydrogen, facilitating its addition to the alkene.[1]

Catalyst Choice Rationale:

-

High Activity: Palladium is highly effective for the hydrogenation of unactivated alkenes.

-

Selectivity: Under mild conditions, Pd/C is selective for the reduction of the alkene double bond without affecting the ether functional group.[4]

-

Ease of Handling: As a heterogeneous catalyst, Pd/C is easily separated from the reaction mixture by filtration, simplifying the product work-up.[5]

-

Safety: While the catalyst itself can be pyrophoric, established procedures for safe handling are readily available.[5]

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the catalytic hydrogenation of alkoxyalkenes, based on literature for similar substrates.

Table 1: Reaction Parameters

| Parameter | Recommended Range | Notes |

| Substrate | 1-Heptene, 3-methoxy- | --- |

| Catalyst | 5% or 10% Pd/C | 1-5 mol% Pd relative to the substrate |

| Hydrogen Pressure | 1 atm (balloon) - 10 bar | Atmospheric pressure is often sufficient.[3] |

| Temperature | Room Temperature (20-25°C) | The reaction is typically exothermic.[2] |

| Solvent | Methanol, Ethanol, Ethyl Acetate | Protic solvents like methanol and ethanol are commonly used.[4] |

| Reaction Time | 1 - 24 hours | Monitored by TLC or GC-MS. |

Table 2: Expected Yield and Selectivity

| Substrate Type | Catalyst | Conditions | Conversion | Selectivity | Yield | Reference |

| Vinyl Ethers | 2% Pd/C | 295 K, 1.0 MPa H₂, MeOH, 2h | >99% | >99% | >99% | [4] |

| Allylic Alcohol | 10% Pd/C | RT, 1 atm H₂, EtOAc, 24h | - | - | 64% (alkane) | [6] |